3,4-Dimethyl-1,2-cyclopentanedione 3,4-Dimethyl-1,2-cyclopentanedione 3, 4-Dimethyl-1, 2-cyclopentanedione, also known as fema 3268, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4-Dimethyl-1, 2-cyclopentanedione exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dimethyl-1, 2-cyclopentanedione is primarily located in the cytoplasm. 3, 4-Dimethyl-1, 2-cyclopentanedione is a sweet, anise, and balsam tasting compound that can be found in coffee and coffee products. This makes 3, 4-dimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 13494-06-9
VCID: VC20972679
InChI: InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3
SMILES: CC1CC(=O)C(=O)C1C
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

3,4-Dimethyl-1,2-cyclopentanedione

CAS No.: 13494-06-9

Cat. No.: VC20972679

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-1,2-cyclopentanedione - 13494-06-9

Specification

Description 3, 4-Dimethyl-1, 2-cyclopentanedione, also known as fema 3268, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4-Dimethyl-1, 2-cyclopentanedione exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dimethyl-1, 2-cyclopentanedione is primarily located in the cytoplasm. 3, 4-Dimethyl-1, 2-cyclopentanedione is a sweet, anise, and balsam tasting compound that can be found in coffee and coffee products. This makes 3, 4-dimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
CAS No. 13494-06-9
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 3,4-dimethylcyclopentane-1,2-dione
Standard InChI InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3
Standard InChI Key WGAVDEVFJDQIMZ-UHFFFAOYSA-N
SMILES CC1CC(=O)C(=O)C1C
Canonical SMILES CC1CC(=O)C(=O)C1C
Melting Point Mp 71-72 °
71-72°C

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